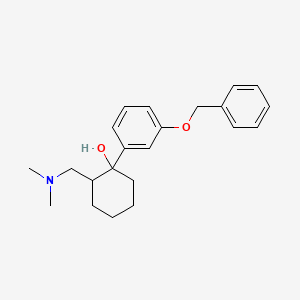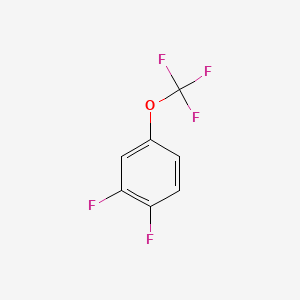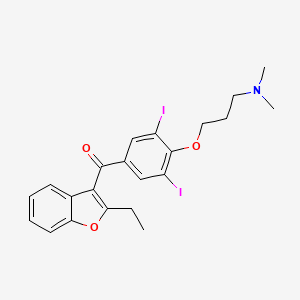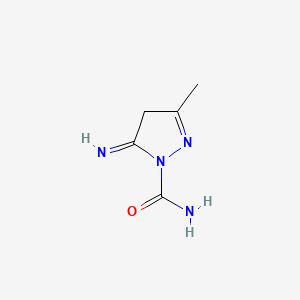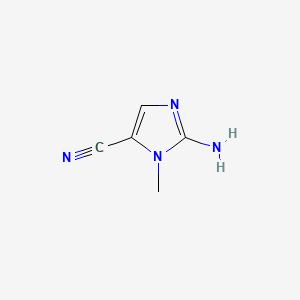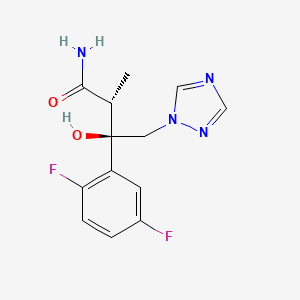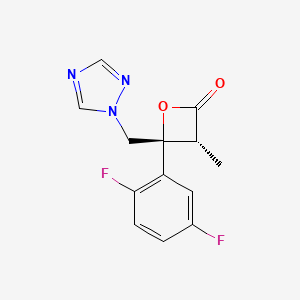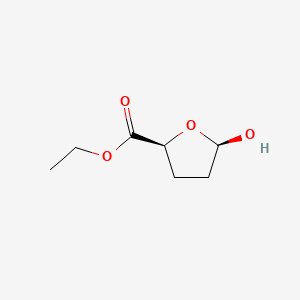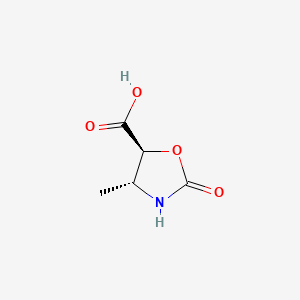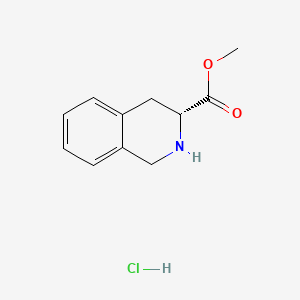
PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate: is a deuterated form of PD-123319, which is a potent and selective antagonist of the angiotensin II subtype-2 receptor (AT2R). This compound is often used in scientific research to study the role of AT2 receptors in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate involves multiple steps, starting with the deuteration of the dimethylamino group. The key steps include:
Deuteration: The dimethylamino group is deuterated using deuterated methyl iodide.
Formation of the Imidazopyridine Core: The imidazopyridine core is synthesized through a series of condensation reactions involving appropriate precursors.
Acylation: The imidazopyridine core is acylated with diphenylacetyl chloride.
Formation of the Trifluoroacetic Acid Salt: The final product is obtained by treating the compound with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate primarily undergoes:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Acylation Reactions: The imidazopyridine core can undergo acylation reactions with various acyl chlorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and deuterated methyl iodide are used under anhydrous conditions.
Acylation: Reagents like diphenylacetyl chloride are used in the presence of a base such as triethylamine.
Major Products:
Substitution Reactions: The major products are deuterated analogs of the original compound.
Acylation Reactions: The major products are acylated derivatives of the imidazopyridine core.
Scientific Research Applications
PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies investigating the role of AT2 receptors in cellular signaling and physiological processes.
Medicine: Utilized in preclinical studies to explore the therapeutic potential of AT2 receptor antagonists in treating cardiovascular diseases.
Industry: Applied in the development of new pharmaceuticals targeting the renin-angiotensin system
Mechanism of Action
PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate exerts its effects by selectively binding to and antagonizing the angiotensin II subtype-2 receptor (AT2R). This receptor is involved in various physiological processes, including vasodilation, anti-inflammatory responses, and tissue repair. By blocking AT2R, the compound modulates these processes, making it a valuable tool in research on cardiovascular and inflammatory diseases .
Comparison with Similar Compounds
PD-123319: The non-deuterated form of the compound, also an AT2 receptor antagonist.
Losartan: Another AT2 receptor antagonist used clinically to treat hypertension.
Valsartan: A widely used AT2 receptor antagonist with similar therapeutic applications.
Uniqueness: PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate is unique due to its deuterated dimethylamino group, which enhances its stability and allows for more precise analytical studies in mass spectrometry and NMR spectroscopy .
Properties
CAS No. |
1346603-57-3 |
|---|---|
Molecular Formula |
C33H33F3N4O5 |
Molecular Weight |
628.682 |
IUPAC Name |
(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H32N4O3.C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);(H,6,7)/t28-;/m0./s1/i2D3,3D3; |
InChI Key |
ODNCUUDQKVCVBG-KAFWKXDNSA-N |
SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O |
Synonyms |
(6S)-1-[[4-(Dimethylamino-d6)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid Bis(trifluoroacetate) Salt Hydrate; (S)-(+)-PD 123319-d6 Bis(trifluoroacetate) Salt Hydrate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
